molecular formula C22H27N3O5 B2900945 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea CAS No. 877641-80-0

3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea

Cat. No.: B2900945
CAS No.: 877641-80-0
M. Wt: 413.474
InChI Key: QFYORHYLTUREMD-UHFFFAOYSA-N
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Description

3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a pyrrolidinone ring, dimethoxyphenyl groups, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a keto acid.

    Attachment of Dimethoxyphenyl Groups: The dimethoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions using appropriate reagents like dimethoxybenzene and a suitable electrophile.

    Formation of the Urea Linkage: The urea linkage is formed by reacting an isocyanate derivative with an amine precursor, leading to the formation of the desired urea compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques, such as recrystallization and chromatography, are also crucial in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as conductivity or optical activity.

    Biological Research: The compound is used as a tool to study biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-methyl-1-(4-methoxyphenyl)urea: Similar structure with a methyl group instead of an ethyl group.

    3-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-1-ethyl-1-(3-methoxyphenyl)urea: Similar structure with a methoxy group at a different position on the phenyl ring.

Uniqueness

The uniqueness of 3-[1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-ethyl-1-(4-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O5/c1-5-24(16-6-9-18(28-2)10-7-16)22(27)23-15-12-21(26)25(14-15)17-8-11-19(29-3)20(13-17)30-4/h6-11,13,15H,5,12,14H2,1-4H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFYORHYLTUREMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)OC)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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